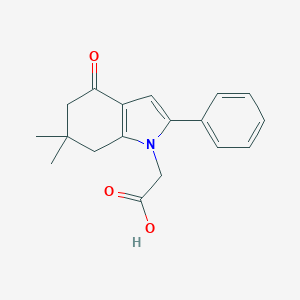

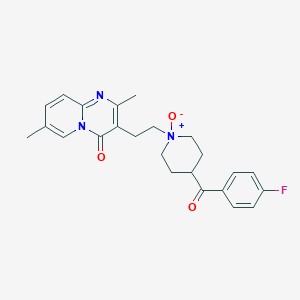

2-甲基异吲哚啉-4-胺

描述

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, closely related to 2-Methylisoindolin-4-amine, can be efficiently achieved through palladium-catalyzed carbonylation-hydroamination reactions of 1-halo-2-alkynylbenzene with amines in phosphonium salt ionic liquids. This method allows for good yields and high selectivities, favoring the Z-isomers of the substituted 3-methyleneisoindolin-1-ones. Additionally, a copper-catalyzed intramolecular amination at the benzylic C-H of 2-methylbenzamides has been developed to deliver corresponding isoindolinones, which are of great interest due to their mild reaction conditions and potential medicinal applications (Cao, McNamee, & Alper, 2008); (Yamamoto, Takamatsu, Hirano, & Miura, 2016).

Molecular Structure Analysis

Isoindoline derivatives, including those substituted at the 2-position, have been synthesized and characterized, providing insight into the molecular structure of such compounds. The characterization of these compounds includes spectroscopic methods and, in some cases, X-ray crystallography, which helps in understanding the molecular structure and potential reactivity of 2-Methylisoindolin-4-amine derivatives (Mancilla, Carrillo, Zamudio-Rivera, Beltrán, & Fárfan, 2001).

Chemical Reactions and Properties

The chemical reactivity of isoindolinones, including 2-Methylisoindolin-4-amine derivatives, can be significantly varied. For instance, palladium-catalyzed Heck alkenylation has been utilized for the synthesis of isoindoline nitroxides, demonstrating the versatility of these compounds in undergoing various chemical reactions. Moreover, nickel-catalyzed β-regioselective amination/cyclization of ynamide-nitriles with amines to synthesize functionalized 3-aminoindoles and 4-aminoisoquinolines showcases the reactive adaptability of isoindoline derivatives (Keddie, Johnson, Arnold, & Bottle, 2005); (Hu, Xie, Gan, Wang, & Liu, 2021).

科学研究应用

神经保护和抗抑郁样活性

一个重要的兴趣领域是与 2-甲基异吲哚啉-4-胺在结构上相关的化合物的保护神经和抗抑郁样活性。例如,1-甲基-1,2,3,4-四氢异喹啉 (1MeTIQ) 是一种存在于哺乳动物大脑中的内源性胺,已在各种中枢神经系统疾病模型中研究其神经保护、抗成瘾和抗抑郁特性。1MeTIQ 的治疗作用被认为涉及单胺能系统的温和激活、抑制单胺氧化酶依赖的氧化以及减少大脑中的谷氨酸系统活性,表明在治疗神经退行性疾病和情绪障碍方面具有潜在应用 (Antkiewicz‐Michaluk、Wąsik 和 Michaluk,2018 年)。

抗癌应用

四氢异喹啉衍生物,包括与 2-甲基异吲哚啉-4-胺相关的衍生物,已被探索其抗癌潜力。美国 FDA 批准该类化合物中的曲贝替定用于治疗软组织肉瘤,突出了抗癌药物发现的里程碑。这些化合物正在研究其对癌症的治疗活性,表明该化学类别有望开发新的肿瘤学治疗方法 (Singh & Shah, 2017)。

免疫调节作用

咪喹莫特是一种咪唑并喹啉胺,它例证了该更广泛化学空间中化合物免疫调节能力。它作为一种局部药物,通过诱导细胞因子产生(如 IFN-α、-β 和几种白细胞介素)来治疗各种皮肤疾病,而本身在体外没有抗病毒或抗增殖活性。这种刺激局部细胞因子产生的独特机制意味着通过调节免疫反应,在管理皮肤疾病和肿瘤方面具有潜在的应用 (Syed, 2001)。

属性

IUPAC Name |

2-methyl-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h2-4H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQCHOUSVHXNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylisoindolin-4-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

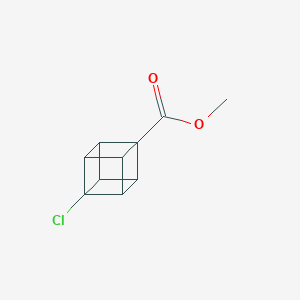

![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)

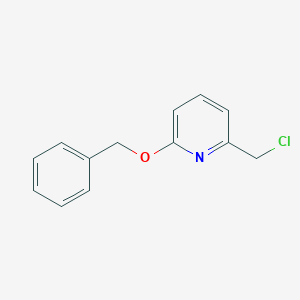

![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)

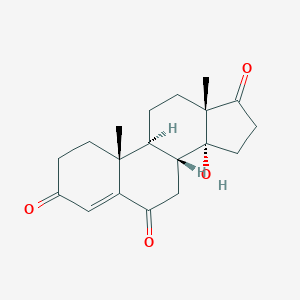

![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)